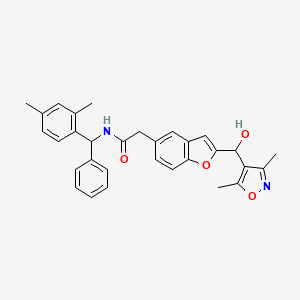![molecular formula C25H31NO5 B12304677 4-[[5-Ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid](/img/structure/B12304677.png)
4-[[5-Ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2S,4R-Sacubitril is a stereoisomer of sacubitril, a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure. Sacubitril is a prodrug that is converted into its active form, sacubitrilat, which inhibits the enzyme neprilysin. This inhibition leads to increased levels of natriuretic peptides, which help to reduce blood pressure and alleviate symptoms of heart failure .
Preparation Methods
The synthesis of 2S,4R-Sacubitril involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Hydrolysis: The starting material is hydrolyzed in the presence of a base and a solvent to form an intermediate compound.
Reduction: The intermediate is then reduced to form another intermediate.
Conversion: This intermediate is further converted into the final product, 2S,4R-Sacubitril.
Industrial production methods often involve optimizing these steps to increase yield and purity. The process may also include crystallization to obtain a solid form of the compound .
Chemical Reactions Analysis
2S,4R-Sacubitril undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2S,4R-Sacubitril has several scientific research applications, including:
Mechanism of Action
2S,4R-Sacubitril is a prodrug that is converted into its active form, sacubitrilat, by de-ethylation via esterases. Sacubitrilat inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. These peptides promote vasodilation, natriuresis, and diuresis, leading to reduced blood pressure and alleviation of heart failure symptoms .
Comparison with Similar Compounds
2S,4R-Sacubitril is unique in its ability to inhibit neprilysin effectively. Similar compounds include:
Valsartan: An angiotensin receptor blocker often used in combination with sacubitril for heart failure treatment.
Captopril: Another angiotensin-converting enzyme inhibitor with a shorter duration of action compared to sacubitril.
The combination of sacubitril and valsartan, marketed as Entresto, has been shown to be more effective in reducing cardiovascular events compared to enalapril .
Properties
Molecular Formula |
C25H31NO5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C25H31NO5/c1-4-31-25(30)18(3)14-22(26-23(27)15-17(2)24(28)29)16-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-13,17-18,22H,4,14-16H2,1-3H3,(H,26,27)(H,28,29) |
InChI Key |
KEXUXKNARJSTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-(3,3-Dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12304619.png)



![[6-[4-(dimethylamino)-5-hydroxy-6-[[(14Z)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyloxy-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12304639.png)


![2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B12304662.png)

![[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12304666.png)



